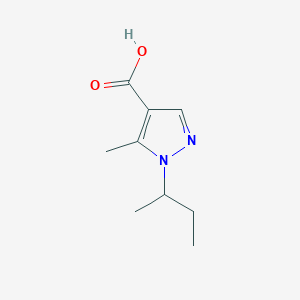

1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1247912-43-1

Cat. No.: VC3396111

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247912-43-1 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 1-butan-2-yl-5-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H14N2O2/c1-4-6(2)11-7(3)8(5-10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) |

| Standard InChI Key | RUCMWVNTAUNBCU-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C(=C(C=N1)C(=O)O)C |

| Canonical SMILES | CCC(C)N1C(=C(C=N1)C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The specific structural features include:

-

A pyrazole core with nitrogen atoms at positions 1 and 2

-

A butan-2-yl substituent attached to the N-1 position, introducing chirality at this position

-

A methyl group at the C-5 position

-

A carboxylic acid group at the C-4 position

The molecular formula is C₉H₁₄N₂O₂, with a calculated molecular weight of approximately 182.22 g/mol, similar to its structural isomer 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid . The spatial arrangement of these substituents around the pyrazole ring determines the compound's three-dimensional structure, influencing its physical properties and potential interactions with biological targets.

Physical Properties

Based on comparative analysis with similar pyrazole derivatives, the expected physical properties of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized in Table 1.

Table 1: Predicted Physical Properties of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

The solubility profile suggests that the compound would be more amenable to formulation in organic solvents rather than aqueous media, which has implications for its potential applications in drug delivery systems and chemical reactions .

Chemical Properties

The chemical reactivity of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid moiety serves as a reactive center for numerous transformations, including esterification and amidation reactions. This functional group can undergo nucleophilic substitution to form diverse derivatives that may exhibit enhanced biological activities or modified physicochemical properties .

The pyrazole ring system demonstrates reactivity patterns characteristic of aromatic heterocycles, with the C-3 position being particularly susceptible to electrophilic substitution reactions. The presence of the methyl group at C-5 may induce electronic effects that influence the reactivity at adjacent positions. Additionally, the butan-2-yl substituent at N-1 introduces steric constraints that can affect reaction outcomes and selectivity .

Potential chemical transformations of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid include:

-

Esterification of the carboxylic acid group to form corresponding esters

-

Amidation to produce amide derivatives with potential enhanced biological activities

-

Reduction of the carboxylic acid to primary alcohols

-

Decarboxylation under thermal or catalytic conditions

-

Halogenation at the C-3 position of the pyrazole ring

The chirality at the butan-2-yl group introduces stereochemical considerations that may be significant for biological activity and interactions with chiral biological targets .

Synthesis Methods

Laboratory Synthesis Pathways

Route 1: Cyclization of Hydrazine Derivatives with β-Ketoesters

This approach involves the reaction of butan-2-yl hydrazine with appropriate β-ketoesters under controlled conditions to form the pyrazole ring scaffold. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the substituted pyrazole structure . The specific steps would include:

-

Preparation of butan-2-yl hydrazine from butan-2-one or butan-2-ol

-

Reaction with ethyl acetoacetate or similar β-ketoesters

-

Cyclization under acidic or basic conditions

-

Hydrolysis of the ester group to yield the carboxylic acid

Route 2: Alkylation of 5-methyl-1H-pyrazole-4-carboxylic acid

This method involves the direct N-alkylation of pre-formed 5-methyl-1H-pyrazole-4-carboxylic acid with an appropriate alkylating agent (typically 2-bromobutane or 2-iodobutane) in the presence of a base . The reaction sequence would include:

-

Synthesis of 5-methyl-1H-pyrazole-4-carboxylic acid through established methods

-

Protection of the carboxylic acid group if necessary

-

N-alkylation using 2-bromobutane under basic conditions

-

Deprotection of the carboxylic acid (if protected)

Route 3: Condensation/Cyclization Approach

Drawing from the patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a two-step procedure involving substitution/hydrolysis followed by condensation/cyclization could be adapted:

-

Reaction of an α,β-unsaturated ester with an appropriate acyl halide

-

Hydrolysis to form an α-acyl intermediate

-

Condensation with butan-2-yl hydrazine

-

Cyclization under controlled conditions to form the pyrazole ring

The choice of synthetic route would depend on reagent availability, desired scale, and considerations of regioselectivity and stereoselectivity, particularly regarding the chiral center in the butan-2-yl group .

Optimization and Purification

Optimization of the synthesis would focus on improving yield, enhancing regioselectivity, and establishing efficient purification protocols. Based on methods reported for similar compounds, several purification techniques could be employed:

-

Recrystallization from appropriate solvent systems (e.g., ethanol/water mixtures, as used for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

-

Column chromatography using silica gel and appropriate solvent systems

-

Acid-base extraction protocols leveraging the carboxylic acid functionality

For example, recrystallization of the crude product from 40% aqueous ethanol has been reported to provide high-purity pyrazole-4-carboxylic acid derivatives with yields exceeding 75% . The application of similar conditions might be effective for the purification of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Analytical Characterization

Spectroscopic Identification

Comprehensive characterization of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid would typically involve multiple spectroscopic techniques. The expected spectroscopic features based on its structure are summarized in Table 2.

Table 2: Predicted Spectroscopic Features of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

These spectroscopic data would collectively provide unambiguous structural confirmation of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid and allow for assessment of its purity .

Crystallographic Analysis

X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and three-dimensional packing arrangements. Based on crystallographic data for related pyrazole derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid , 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid would likely crystallize in monoclinic or orthorhombic crystal systems.

The crystal structure would reveal important structural features such as:

-

Exact orientation of the butan-2-yl group relative to the pyrazole plane

-

Hydrogen bonding networks involving the carboxylic acid group

-

Potential π-stacking interactions between pyrazole rings in the crystal lattice

These crystal packing features could provide insights into the compound's physical properties and potential intermolecular interactions in biological systems .

Biological Activities and Applications

Predicted Biological Activities

Based on the structural features of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid and the known activities of related pyrazole derivatives, several potential biological activities can be predicted, as summarized in Table 3.

Table 3: Potential Biological Activities of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

| Biological Activity | Probability | Structural Basis | Potential Applications |

|---|---|---|---|

| Anti-inflammatory | High | Pyrazole core with specific substitution pattern | Treatment of inflammatory disorders |

| Analgesic | Moderate | Pyrazole scaffold similar to known analgesics | Pain management |

| Antimicrobial | Moderate | Lipophilic substituents enhancing membrane penetration | Anti-infective agents |

| Enzyme Inhibition | High | Carboxylic acid group for binding to enzyme active sites | Therapeutic enzyme inhibitors |

| Antioxidant | Low to Moderate | Heterocyclic structure capable of radical scavenging | Protection against oxidative stress |

| Anticancer | Moderate | Potential for interaction with cancer-relevant targets | Cancer therapy research |

The butan-2-yl substituent at the N-1 position may enhance the compound's lipophilicity, potentially improving membrane permeability and bioavailability compared to less lipophilic analogs. The carboxylic acid group provides a site for hydrogen bonding interactions with potential biological targets, such as enzyme active sites or receptor binding pockets .

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for optimizing the biological properties of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid and related compounds. Key structural features that may influence biological activity include:

-

The position and nature of substituents on the pyrazole ring

-

The stereochemistry of the butan-2-yl group

-

The presence and position of the carboxylic acid group

Comparative studies with structurally similar compounds could reveal how these factors contribute to specific biological activities, providing valuable insights for the rational design of more potent and selective derivatives .

Synthetic Applications

Beyond its potential biological applications, 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid could serve as a valuable building block in organic synthesis. The carboxylic acid functionality provides a versatile handle for further modifications, including:

-

Formation of amides and esters

-

Reduction to alcohols and aldehydes

-

Decarboxylative coupling reactions

-

Peptide coupling to create more complex structures

These transformations could lead to diverse libraries of compounds with enhanced or novel properties for various applications in medicinal chemistry, materials science, and other fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume